3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Overview
Description
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzoic acid moiety attached at the 3-position of the pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, also known as Pyrrothiogatain, primarily targets the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, it targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound interacts with its targets by inhibiting the interaction between GATA3 and SOX4 . This interaction is significant in the differentiation of Th2 cells . By inhibiting this interaction, the compound significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The compound affects the biochemical pathways related to cell differentiation. By inhibiting the interaction between GATA3 and SOX4, it suppresses the differentiation of Th2 cells . This suppression can lead to a decrease in the expression and production of Th2 cytokines .
Pharmacokinetics
The compound’s solubility in various organic solvents suggests that it may have good absorption and distribution characteristics
Result of Action
The primary result of the compound’s action is the suppression of Th2 cell differentiation . This leads to a decrease in the expression and production of Th2 cytokines . Some synthesized compounds also showed strong antibacterial and antitubercular properties .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with enzymes such as enoyl ACP reductase and DHFR . These interactions could potentially influence various biochemical reactions.
Cellular Effects
A study found that a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
Molecular docking studies of similar compounds have revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Metabolic Pathways
Pyrrole-containing compounds are known to be involved in a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione. The reaction conditions generally include the use of a solvent such as ethanol and a catalyst like iron(III) chloride. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrrole ring can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with the pyrrole ring attached at the 4-position of the benzoic acid.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with the pyrrole ring attached at the 2-position of the benzoic acid.
Uniqueness: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the carboxylic acid group provides additional functionality for further chemical modifications and potential interactions with biological targets .
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPUZFUOUGTNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180806 | |
Record name | Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26180-28-9 | |
Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26180-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026180289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, m-(2,5-dimethylpyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26180-28-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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